Amodiaquine dihydrochloride dihydrate is a synthetic compound with antimalarial and anti-inflammatory properties, primarily used in the treatment of malaria. It is a 4-aminoquinoline derivative, similar in structure and activity to chloroquine, and has been found to be effective against some chloroquine-resistant strains of Plasmodium falciparum, the most deadly malaria parasite5. Despite its efficacy, the use of amodiaquine has been associated with adverse side effects such as agranulocytosis and liver damage, which has led to the exploration of its metabolism and the development of safer analogues2.
This robust process results in high yields of the final product, making it suitable for research purposes. [, ]
Although specific structural data on Amodiaquin dihydrochloride dihydrate was not found in the provided literature, studies highlight the significance of its dihydrate form. [, ] Research suggests that the presence of water molecules in the crystal lattice plays a crucial role in determining the compound's physical and chemical properties. [, ] Further investigation into the arrangement of these water molecules and their interactions with the Amodiaquin molecule is crucial for understanding its behavior in different environments.
Amodiaquine has been widely used to treat malaria, and studies have shown that it is more effective than chloroquine for parasite clearance. A review of 40 trials indicated that amodiaquine had an 83% success rate for parasite clearance at seven days, compared to 56% for chloroquine7. Despite concerns over adverse drug reactions, evidence supports the continued use of amodiaquine in the treatment of uncomplicated malaria, with the caveat of monitoring for toxicity and considering drug resistance7.
The anti-inflammatory activity of amodiaquine has been explored in the context of rheumatoid arthritis and other chronic inflammatory diseases. The drug's ability to suppress T cell proliferation and Th1 cell differentiation through p21-mediated pathways offers a potential therapeutic approach for controlling such conditions1.
Amodiaquine's ability to stabilize p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity, presents a novel avenue for cancer therapy. The drug's inhibition of rRNA transcription and the subsequent degradation of RNA polymerase I subunit suggest its potential repurposing in cancer treatment, especially for cancers susceptible to ribosome biogenesis stress3.
Studies on the interactions of amodiaquine with lipid model membranes have provided insights into its mechanism of action. The drug's interaction with lipid bilayers is a combination of electrostatic and hydrophobic interactions, which may influence its pharmacokinetics and pharmacodynamics4.
The exact mechanism of action of amodiaquine is not fully understood. However, it is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites5. Additionally, amodiaquine has been shown to exert anti-inflammatory effects by increasing the expression level of p21, a cyclin-dependent kinase inhibitor, which inhibits T cell proliferation and the development of IFN-γ-producing Th1 cells1. This suggests a potential role in treating chronic inflammatory diseases mediated by inflammatory T cells. Furthermore, amodiaquine has been reported to inhibit ribosome biogenesis by triggering the degradation of the catalytic subunit of RNA polymerase I, leading to the stabilization of p53, a protein that plays a crucial role in cell cycle regulation and tumor suppression3.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6